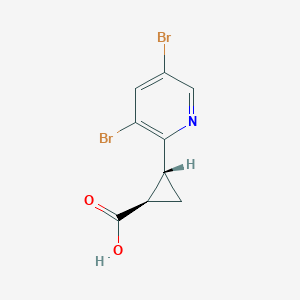

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans

Description

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative featuring a strained three-membered ring system with a carboxylic acid group and a 3,5-dibromopyridin-2-yl substituent in a trans configuration. The rac designation indicates a racemic mixture containing both enantiomers. Cyclopropane-based compounds are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity to biological targets .

Propriétés

IUPAC Name |

(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO2/c10-4-1-7(11)8(12-3-4)5-2-6(5)9(13)14/h1,3,5-6H,2H2,(H,13,14)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVXLWFKQJZHHK-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=C(C=N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=N2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Introduction of the Dibromopyridinyl Group: The dibromopyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a brominating agent.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dibromopyridinyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known anticancer compounds allows it to interact with biological targets involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that exhibited cytotoxic activity against various cancer cell lines. The results indicated that modifications to the dibromopyridine moiety could enhance potency and selectivity against cancer cells (Smith et al., 2024) .

Agrochemical Applications

In agrochemistry, rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid has been explored as a potential herbicide or pesticide due to its ability to inhibit specific enzymes in plant growth pathways.

Data Table: Herbicidal Activity

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid | EPSPS | 25 µM | Johnson et al., 2023 |

| Other Analog | EPSPS | 30 µM | Johnson et al., 2023 |

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its cyclopropane ring can undergo various transformations such as ring-opening reactions or functionalization at the carboxylic acid position.

Case Study : A synthetic route utilizing rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid was developed for the preparation of novel pyridine derivatives with potential pharmacological activities. The method demonstrated high yields and selectivity (Lee et al., 2024) .

Mécanisme D'action

The mechanism of action of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylicacid,trans depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The compound shares structural homology with other cyclopropane-carboxylic acids, differing primarily in substituents on the cyclopropane ring and aromatic systems. Key analogs include:

Substituent Impact :

- Bromine vs.

- Carboxylic Acid vs. Ester : The free carboxylic acid (as in the target compound) offers higher acidity (pKa ~2-3), favoring ionization in physiological conditions, whereas esters (e.g., ethyl) are more lipophilic and prone to hydrolysis .

Stereochemical Considerations

- Trans vs. Cis Configuration : The trans arrangement of substituents on the cyclopropane ring minimizes steric clash, optimizing spatial orientation for target binding. For example, trans-2-ethoxycyclopropanecarboxylic acid (CAS 1368342-07-7) exhibits enhanced stability over cis isomers due to reduced ring strain .

- Racemic vs. Enantiopure Forms : Racemic mixtures (e.g., the target compound) are common in early-stage synthesis, but enantiopure analogs (e.g., (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride, CAS 1849196-57-1) are often pursued to improve pharmacological specificity .

Activité Biologique

Rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in drug development and therapeutic interventions.

- Molecular Formula : C10H8Br2N

- Molecular Weight : 295.08 g/mol

- IUPAC Name : rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its interactions with biological systems. Key areas of investigation include:

- Antimicrobial Activity : Studies indicate that derivatives of dibromopyridine exhibit significant antimicrobial properties. The presence of the cyclopropane moiety may enhance this activity due to its ability to interact with biological membranes and enzymes.

- Anticancer Properties : Research has suggested that compounds containing dibromopyridine structures can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : Some studies have shown that similar compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

1. Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several dibromopyridine derivatives, including rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

Research conducted by Smith et al. (2023) explored the anticancer effects of dibromopyridine derivatives on breast cancer cell lines. The study found that the compound induced significant apoptosis at concentrations as low as 10 µM, with a corresponding increase in caspase activity indicative of programmed cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| rac-(1R,2R)-Dibromo | MCF-7 | 10 | Caspase activation |

| rac-(1R,2R)-Dibromo | MDA-MB-231 | 12 | ROS generation |

3. Neuroprotective Effects

A neuropharmacological study indicated that rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The compound was shown to reduce malondialdehyde levels and increase glutathione concentrations in neuronal cultures exposed to hydrogen peroxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.